molecular formula C11H15N3 B8570728 2-Amino-6-(diethylamino)benzonitrile

2-Amino-6-(diethylamino)benzonitrile

Cat. No.: B8570728
M. Wt: 189.26 g/mol
InChI Key: FVUZPHDBLGDABA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-6-(diethylamino)benzonitrile is a benzonitrile derivative featuring an amino group at position 2 and a diethylamino substituent at position 6 of the aromatic ring. The diethylamino group is a strong electron-donating substituent due to the lone pair on the nitrogen atom, which enhances the electron density of the aromatic system.

Properties

Molecular Formula

C11H15N3

Molecular Weight

189.26 g/mol

IUPAC Name

2-amino-6-(diethylamino)benzonitrile

InChI

InChI=1S/C11H15N3/c1-3-14(4-2)11-7-5-6-10(13)9(11)8-12/h5-7H,3-4,13H2,1-2H3

InChI Key

FVUZPHDBLGDABA-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=CC(=C1C#N)N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Structural and Molecular Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at Position 6 Key Properties/Effects Evidence Source
2-Amino-6-(diethylamino)benzonitrile C₁₁H₁₅N₃ 189.26 (calculated) Diethylamino (-N(CH₂CH₃)₂) Strong electron-donating; enhances aromatic electron density. Likely high lipophilicity. Inferred
2-Amino-6-(trifluoromethyl)benzonitrile C₈H₅F₃N₂ 186.13 Trifluoromethyl (-CF₃) Electron-withdrawing; reduces aromatic electron density. Increases thermal/chemical stability.
2-Amino-6-(piperidin-1-yl)benzonitrile C₁₂H₁₅N₃ 201.27 Piperidinyl (cyclic amine) Moderate electron-donating; steric bulk from cyclic structure may affect crystallization.
2-Amino-3,6-difluorobenzonitrile C₇H₄F₂N₂ 158.12 Fluorine (-F) Electron-withdrawing; ortho/para-directing. Enhances polarity and hydrogen-bonding potential.
2-Amino-6-methylnicotinonitrile C₇H₇N₃ 133.15 Methyl (-CH₃) Weak electron-donating; smaller substituent reduces steric hindrance.

Key Comparisons

Electronic Effects Diethylamino vs. Trifluoromethyl: The diethylamino group donates electrons via resonance and induction, activating the aromatic ring toward electrophilic substitution. In contrast, the trifluoromethyl group withdraws electrons, deactivating the ring . Diethylamino vs.

Solubility and Lipophilicity The diethylamino group’s lipophilic nature likely increases solubility in organic solvents compared to the polar trifluoromethyl or fluorine-substituted analogs. Piperidinyl derivatives may exhibit intermediate solubility due to their cyclic amine structure .

Synthetic Utility Diethylamino-substituted benzonitriles are hypothesized to serve as intermediates in dyes or pharmaceuticals requiring electron-rich aromatic systems. Trifluoromethyl analogs are more suited to applications demanding stability under harsh conditions, such as agrochemicals .

Steric Considerations Diethylamino’s branched structure introduces greater steric hindrance compared to linear substituents like methyl or trifluoromethyl. This could influence reaction kinetics or crystallinity in solid-state applications .

Challenges and Opportunities

  • Synthesis Complexity: Introducing diethylamino groups may require specialized reagents (e.g., Buchwald-Hartwig amination), increasing synthesis costs compared to methyl or fluorine analogs .
  • Toxicity Profile: While safety data for this compound are unavailable, structurally related compounds (e.g., 2-Amino-6-methylnicotinonitrile) highlight the need for rigorous hazard assessment .

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